2,6-Dibromobenzyl acetate
Overview
Description
2,6-Dibromobenzyl acetate is an organic compound with the molecular formula C₉H₈Br₂O₂. It is characterized by the presence of two bromine atoms attached to the benzene ring and an acetate group attached to the benzyl moiety. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromobenzyl acetate typically involves the bromination of benzyl acetate. The reaction is carried out using bromine in the presence of a suitable catalyst, such as iron(III) bromide (FeBr₃), under controlled conditions to ensure the selective addition of bromine atoms at the 2 and 6 positions of the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar bromination techniques. The process involves the continuous flow of reactants through a reactor where bromine and benzyl acetate are mixed in the presence of a catalyst. The reaction mixture is then purified to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dibromobenzyl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) are used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as hydroxide ions (OH⁻) or alkyl halides.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of 2,6-dibromobenzaldehyde or 2,6-dibromobenzoic acid.
Reduction: Reduction reactions can produce 2,6-dibromobenzyl alcohol or 2,6-dibromobenzene.
Substitution: Substitution reactions can result in the formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Dibromobenzyl acetate is widely used in scientific research due to its unique chemical properties. It serves as a versatile intermediate in organic synthesis and is employed in the development of new pharmaceuticals, agrochemicals, and materials. Its bromine atoms make it a valuable reagent for further functionalization and the synthesis of complex organic molecules.
Mechanism of Action
The mechanism by which 2,6-Dibromobenzyl acetate exerts its effects depends on the specific application. In organic synthesis, it acts as a precursor for the formation of various derivatives through substitution and addition reactions. The bromine atoms on the benzene ring facilitate electrophilic substitution reactions, while the acetate group can undergo nucleophilic substitution.
Comparison with Similar Compounds
2,6-Dibromobenzyl acetate is similar to other brominated benzyl acetates, such as 2,4-dibromobenzyl acetate and 2,5-dibromobenzyl acetate. its unique substitution pattern at the 2 and 6 positions gives it distinct chemical properties and reactivity compared to these compounds. The presence of two bromine atoms at specific positions on the benzene ring enhances its reactivity and makes it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
(2,6-dibromophenyl)methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c1-6(12)13-5-7-8(10)3-2-4-9(7)11/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEMWUROKHRRHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(C=CC=C1Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00731281 | |
Record name | (2,6-Dibromophenyl)methyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00731281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1147858-83-0 | |
Record name | (2,6-Dibromophenyl)methyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00731281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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